7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide

Solid-State Characterization Crystallography Quality Control

7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide (CAS 853343-94-9) is the dihydrobromide salt of a 4-aminoquinoline derivative designated BPIP. This compound is structurally defined as exactly one-half of the bisquinoline antimalarial drug piperaquine, positioning it as a critical truncated analog for probing the intermolecular interactions and physicochemical behavior of the parent drug class.

Molecular Formula C14H18Br2ClN3
Molecular Weight 423.57 g/mol
CAS No. 853343-94-9
Cat. No. B11946738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide
CAS853343-94-9
Molecular FormulaC14H18Br2ClN3
Molecular Weight423.57 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)C2=C3C=CC(=CC3=NC=C2)Cl.Br.Br
InChIInChI=1S/C14H16ClN3.2BrH/c1-17-6-8-18(9-7-17)14-4-5-16-13-10-11(15)2-3-12(13)14;;/h2-5,10H,6-9H2,1H3;2*1H
InChIKeyDVYIEWJCYIQAOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Dihydrobromide: A Defined Truncated Analog of Piperaquine for Antimalarial and Antileishmanial Probe Development


7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide (CAS 853343-94-9) is the dihydrobromide salt of a 4-aminoquinoline derivative designated BPIP. This compound is structurally defined as exactly one-half of the bisquinoline antimalarial drug piperaquine, positioning it as a critical truncated analog for probing the intermolecular interactions and physicochemical behavior of the parent drug class [1]. It serves as a key intermediate scaffold from which diverse pharmacologically active hybrids have been constructed, targeting antimalarial, anticancer, and antileishmanial pathways [2]. Its definitive monohydrate crystal structure has been solved, providing a validated solid-state reference for quality control and formulation studies [1].

Why Generic 4-Aminoquinoline Substitution Cannot Replicate the Specific Performance of the 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Scaffold


The 7-chloro-4-(piperazin-1-yl)quinoline core is a privileged yet highly tunable scaffold; minor changes to the piperazine N-substituent completely ablate or fundamentally alter biological activity, preventing interchangeable use of in-class analogs. A systematic structure-activity relationship (SAR) study revealed that the truncated N-methyl piperazinyl analog (BPIP) is entirely inactive against Leishmania GDP-mannose pyrophosphorylase, while its close aryl-substituted analogs exhibit potent, dose-dependent antiparasitic activity, establishing this compound as an essential negative control for target engagement studies [1]. Furthermore, in anticancer applications, the VEGFR-II inhibitory potency of 7-chloro-4-(piperazin-1-yl)quinoline derivatives varies dramatically (from inactive to IC50 1.38 µM) based solely on the choice of the N-substituent on the ethanone linker, underscoring the critical dependency of biological function on precise chemical identity [2].

Quantitative Differentiation of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Dihydrobromide: Evidence-Based Selection Guide


Crystal Structure Identity Verification: Definitive Monohydrate Form Characterization vs. Uncharacterized Analogs

The solid-state form of the free base (BPIP) has been definitively solved as a monohydrate (BPIP·H₂O) by single-crystal X-ray diffraction, revealing a monoclinic P2₁/c space group with unit cell parameters a = 9.4737(11) Å, b = 17.650(2) Å, c = 8.5451(10) Å, β = 90.156(2)°, V = 1428.9(3) ų, and Z = 4 [1]. The hydrate incorporates water molecules occupying 3.2% of the unit cell volume in discrete, isolated pockets, stabilized by hydrogen bonds (O⋯N distances of 2.9194(19) Å and 2.9417(19) Å) to the pyridinic and piperazinyl nitrogen atoms [1]. In contrast, the closely related unchlorinated or des-methyl analogs lack this level of validated crystal data, creating procurement risk where identity and phase purity cannot be confirmed prior to biological evaluation [1].

Solid-State Characterization Crystallography Quality Control

Negative Control Validation in Antileishmanial Drug Discovery: Inactive Truncated Analog vs. Active Aryl-Substituted Derivatives

In a high-throughput screen of ~80,000 compounds against Leishmania GDP-mannose pyrophosphorylase (GDP-MP), the quinoline class produced several potent inhibitors. The truncated N-methyl piperazinyl analog (BPIP, Compound 1) was synthesized and tested alongside its aryl-substituted counterparts to probe the SAR of the piperazine substituent. Compound 1 was completely inactive, failing to inhibit parasite proliferation, whereas Compound 3 (bearing an aryl substituent on the piperazine) demonstrated a dose-dependent reduction of macrophage infection by 70–80% at 30 µM with an IC₅₀ of 21.9 µM [1]. Further SAR optimization yielded Compound 5, which showed improved IC₅₀ values of 32.6 µM (ex vivo amastigotes) and 11.7 µM (intracellular macrophage assay) [1]. This binary activity switch—from no measurable inhibition for BPIP to low-micromolar potency for aryl-substituted analogs—directly demonstrates the essential role of the piperazine N-substituent and validates the target compound as an indispensable negative control [1].

Leishmaniasis GDP-Mannose Pyrophosphorylase Structure-Activity Relationship

Structural Fidelity as Half-Piperaquine Model: Explicit Molecular Simplification vs. Full Bisquinoline Parent Compound

BPIP represents exactly one-half of the piperaquine molecule, which is a bisquinoline drug consisting of two 7-chloroquinoline units bridged by a 1,3-bis(piperazin-1-yl)propane linker [1]. Piperaquine, in contrast, contains the complete dimeric structure and exhibits potent ex vivo antiplasmodial activity with IC₅₀ values ranging from 9.8 to 217.3 nM against P. falciparum clinical isolates [2]. This structural simplification from the full bisquinoline to the monomeric BPIP eliminates the second quinoline pharmacophore and the linker, enabling researchers to isolate and study the fundamental intermolecular interactions, metal-ion binding properties, and solid-state behavior of a single 7-chloro-4-(piperazin-1-yl)quinoline unit without the confounding influence of dimerization [1].

Antimalarial Piperaquine Model System

VEGFR-II Inhibitory Building Block Potential: Scaffold for Derivatization vs. Unsubstituted Piperazine Benchmark

The 7-chloro-4-(piperazin-1-yl)quinoline scaffold, of which BPIP is the N-methyl derivative, serves as the core for synthesizing potent VEGFR-II inhibitors. A series of 1-(4-(7-chloroquinolin-4-yl)piperazin-1-yl)-2-(N-substituted-amino)ethanone derivatives (4a–4t) was synthesized and screened against MCF-7 breast cancer and PC3 prostate cancer cell lines. The most potent derivative, compound 4q (a 4-bromobenzyl-substituted piperazine), exhibited IC₅₀ values of 6.502 µM (MCF-7) and 11.751 µM (PC3), comparable to doxorubicin (6.774 µM and 7.732 µM, respectively), and inhibited VEGFR-II with an IC₅₀ of 1.38 µM compared to sorafenib's 0.33 µM [1]. While the BPIP (N-methyl) derivative itself was not the most potent in this series, its role as the fundamental building block for introducing diverse N-substituents via the ethanone linker is essential for generating the active pharmacophore [1].

Anticancer VEGFR-II Kinase Inhibition

Optimal Procurement and Application Scenarios for 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Dihydrobromide in Scientific Research


Solid-State Reference Standard for Antimalarial Drug Substance Characterization

With its fully solved monohydrate crystal structure (monoclinic P2₁/c, unit cell parameters, hydrogen-bonding network, and Hirshfeld surface analysis) and validated bulk PXRD pattern, 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide can serve as an authenticated reference material for analytical method development, polymorph screening, and quality control of piperaquine-related drug substances [1]. Its dihydrobromide salt form provides a stable, readily handled solid for generating reference spectral libraries.

Essential Negative Control for Leishmania GDP-Mannose Pyrophosphorylase Target Engagement Assays

In antileishmanial drug discovery programs targeting GDP-MP, this compound provides a critical negative control. As demonstrated by Lackovic et al., the N-methyl truncated analog is completely inactive against Leishmania amastigotes, whereas aryl-substituted analogs exhibit potent dose-dependent activity (IC₅₀ values of 11.7–32.6 µM). Including this compound in screening cascades validates that observed antiparasitic activity is mediated by specific target engagement rather than nonspecific quinoline effects [2].

Mechanistic Probe for Deconvoluting Piperaquine's Bisquinoline Pharmacophore Contributions

As the exact monomeric-half of piperaquine, BPIP serves as a minimalist model for studying heme binding, metal-ion coordination, and intermolecular interactions of the 7-chloro-4-(piperazin-1-yl)quinoline pharmacophore in isolation. This approach eliminates the confounding effects of the second quinoline unit and the propyl linker, enabling precise biophysical measurements that inform the design of next-generation 4-aminoquinoline antimalarials [1].

Medicinal Chemistry Starting Material for VEGFR-II Inhibitor Optimization Programs

BPIP represents the core scaffold from which potent VEGFR-II inhibitors can be constructed through N-functionalization of the piperazine ring. As demonstrated by Aboul-Enein et al., derivatives of this scaffold achieve IC₅₀ values as low as 1.38 µM against VEGFR-II (compound 4q). Using the well-characterized N-methyl starting material, medicinal chemistry teams can systematically explore substitutions at the piperazine N-position to optimize kinase inhibitory potency and selectivity [3].

Quote Request

Request a Quote for 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline dihydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.